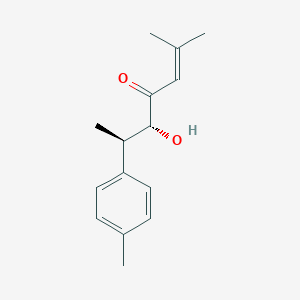
8-Hydroxy-ar-turmerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-ar-turmerone is a natural compound that is isolated from Kelussia odoratissima . It belongs to the chemical family of sesquiterpenoids . The IUPAC name for this compound is (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one . It has a molecular formula of C15H20O2 and a molecular weight of 232.323 .
Molecular Structure Analysis
The molecular structure of this compound includes an aromatic ring that interacts with Trp114 by making pi-pi t-shaped interaction, the ketone .
Physical And Chemical Properties Analysis
This compound is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a rapid absorption after i.p. administration, capacity to cross the BBB and long-term brain residence .
Applications De Recherche Scientifique
Neural Stem Cell Proliferation : 8-Hydroxy-ar-turmerone (ar-turmerone) is found to increase the proliferation of neural stem cells both in vitro and in vivo. This property makes it a promising candidate for supporting regeneration in neurological diseases (Hucklenbroich et al., 2014).
Biotransformation and Acetylcholinesterase Inhibition : Biotransformation studies on ar-turmerone using Aspergillus niger resulted in oxidized metabolites with acetylcholinesterase inhibitory activities, though less potent than the parent compounds (Fujiwara et al., 2011).
Anticancer Activity : Supercritical carbon dioxide extraction of ar-turmerone from Curcuma longa Linn. showed significant antiproliferative activity against human hepatocellular carcinoma cells. This activity was linked to the induction of apoptosis via reactive oxygen species-triggered pathways (Cheng et al., 2012).
Techno-economic Evaluation in Extraction : A study on the extraction of ar-turmerone using supercritical carbon dioxide indicated high yields and relatively low solvent consumption, making it an economically viable method (Carvalho et al., 2015).
Anti-melanogenic Effects : Ar-turmerone exhibits anti-melanogenic effects by inhibiting melanin synthesis and tyrosinase activity, making it a potential therapeutic agent for treating hyperpigmentation disorders (Park et al., 2011).
Induction of Apoptotic Proteins in Cancer Cells : Ar-turmerone has been observed to induce apoptotic protein activation in human lymphoma U937 cells, suggesting its potential as a chemotherapeutic agent (Lee, 2009).
Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia, indicating its potential for treating neuroinflammatory diseases (Park et al., 2012).
Antiplatelet Activity : Ar-turmerone has shown effectiveness in inhibiting platelet aggregation, particularly induced by collagen and arachidonic acid, suggesting its utility in preventing thrombotic diseases (Lee, 2006).
Mécanisme D'action
Orientations Futures
Ar-turmerone, a compound related to 8-Hydroxy-ar-turmerone, has been found to have potential as a mosquito repellent . Additionally, a compound derived from turmeric essential oil has been found to have neuroprotective properties . These findings suggest potential future directions for the study and application of this compound.
Propriétés
IUPAC Name |
(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYUWGLUFTZZAX-IUODEOHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

